molecular formula C16H22N2O6 B2805998 1-(1H-benzo[d]imidazol-1-yl)-3-butoxypropan-2-ol oxalate CAS No. 852691-39-5

1-(1H-benzo[d]imidazol-1-yl)-3-butoxypropan-2-ol oxalate

Cat. No.: B2805998
CAS No.: 852691-39-5
M. Wt: 338.36
InChI Key: IKNLNWLWPRKZIQ-UHFFFAOYSA-N
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its broad range of biological activities .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids, aldehydes, or nitriles . The specific synthesis pathway for “1-(1H-benzo[d]imidazol-1-yl)-3-butoxypropan-2-ol oxalate” would depend on the specific reactants and conditions used.


Molecular Structure Analysis

Benzimidazole has a bicyclic structure consisting of a fused benzene and imidazole ring . The exact molecular structure of “this compound” would need to be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

Benzimidazole compounds can participate in a variety of chemical reactions, particularly due to the presence of the imidazole ring . The specific reactions that “this compound” can undergo would depend on its exact structure and the conditions.


Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on their exact structure . These properties could include solubility, melting point, boiling point, and spectral properties.

Scientific Research Applications

Synthesis and Properties of Ionic Liquids

1-((3-(1H-imidazol-1-yl)propyl)amino)-3-butoxypropan-2-ol with two types of nitrogenous centers and variable basicity was synthesized to produce hydroxylic ionic liquids with high conductivity and low glass transition temperature. This research highlights the potential of such compounds in creating efficient ionic liquids for various applications, demonstrating their unique physical and chemical properties (Shevchenko et al., 2017).

Crystal Structure Analysis for Drug Design

The crystal structure of a related compound's hydrogen oxalate salt was determined, allowing for the assignment of absolute configuration. This foundational work is crucial for drug design, especially for substances exhibiting specific biological effects, such as hypotensive effects through inhibition of I1-imidazoline receptors (Giannella et al., 2005).

Anticancer Activity of Benzimidazoles

New benzimidazoles bearing an oxadiazole nucleus were synthesized and showed significant to good anticancer activity. This research suggests the potential of benzimidazole derivatives as lead compounds in cancer treatment, opening new avenues for the development of targeted therapies (Rashid, Husain, & Mishra, 2012).

Development of Functionalized Benzimidazoimidazoles

A palladium iodide-catalyzed oxidative aminocarbonylation-heterocyclization approach was employed to synthesize functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles. This method provides an efficient pathway to produce compounds with potential applications in pharmaceuticals and materials science (Veltri et al., 2018).

Synthesis and Characterization of New Cadmium Complexes

Research into the synthesis and characterization of cadmium complexes based on oxalate and benzimidazole ligands offers insights into the creation of materials with unique properties, such as fluorescence. This work contributes to the development of new materials for potential use in sensors, electronics, and luminescent devices (Miao et al., 2015).

Mechanism of Action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are used in various drugs on the market, such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), and others . These drugs target different proteins and receptors in the body, indicating the versatility of imidazole derivatives.

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For instance, some imidazole derivatives can block certain receptors, reducing the transcription of specific genes and ultimately leading to a reduction in certain biological responses .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . For example, some imidazole derivatives can affect the pathways related to inflammation, tumor growth, diabetes, allergies, and more .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its absorption and distribution in the body.

Result of Action

Imidazole derivatives are known to have various effects at the molecular and cellular level, such as inducing cell cycle arrest and apoptosis in certain cancer cells , or reducing the transcription of specific genes .

Action Environment

The synthesis of imidazole derivatives can be influenced by environmental conditions . For instance, certain reactions can be run under solvent-free conditions , which could potentially influence the final properties of the compound.

Safety and Hazards

Benzimidazole and its derivatives can have varying levels of toxicity based on their specific structure . Some are used as therapeutic drugs, while others can be hazardous. It’s important to refer to the specific safety data sheet for “1-(1H-benzo[d]imidazol-1-yl)-3-butoxypropan-2-ol oxalate” for accurate safety and hazard information.

Future Directions

Benzimidazole derivatives continue to be an active area of research due to their wide range of biological activities . Future research could involve the synthesis of new benzimidazole derivatives, including “1-(1H-benzo[d]imidazol-1-yl)-3-butoxypropan-2-ol oxalate”, and the exploration of their potential therapeutic applications.

Properties

IUPAC Name

1-(benzimidazol-1-yl)-3-butoxypropan-2-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.C2H2O4/c1-2-3-8-18-10-12(17)9-16-11-15-13-6-4-5-7-14(13)16;3-1(4)2(5)6/h4-7,11-12,17H,2-3,8-10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNLNWLWPRKZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(CN1C=NC2=CC=CC=C21)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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